molecular formula C8H10OS2 B15160061 [(R)-(Methylsulfanyl)methanesulfinyl]benzene CAS No. 670271-24-6

[(R)-(Methylsulfanyl)methanesulfinyl]benzene

Cat. No.: B15160061
CAS No.: 670271-24-6
M. Wt: 186.3 g/mol
InChI Key: NRNZRQYQJQUCHA-NSHDSACASA-N
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Description

[®-(Methylsulfanyl)methanesulfinyl]benzene is an organic compound with the molecular formula C8H10OS2 It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing [®-(Methylsulfanyl)methanesulfinyl]benzene involves the oxidation of thioanisole (methyl phenyl sulfide) using sodium metaperiodate. The reaction is typically carried out in an aqueous medium at low temperatures to prevent overoxidation. The product is then purified through vacuum distillation .

Industrial Production Methods

Industrial production of [®-(Methylsulfanyl)methanesulfinyl]benzene may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[®-(Methylsulfanyl)methanesulfinyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: It can be reduced back to the corresponding sulfide.

    Substitution: The sulfinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[®-(Methylsulfanyl)methanesulfinyl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of [®-(Methylsulfanyl)methanesulfinyl]benzene involves its interaction with specific molecular targets. For example, it can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The sulfinyl group can also participate in redox reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[®-(Methylsulfanyl)methanesulfinyl]benzene is unique due to its chiral nature and the presence of both sulfanyl and sulfinyl groups. This combination of features makes it a versatile compound in synthetic chemistry and a valuable intermediate in various industrial processes.

Properties

CAS No.

670271-24-6

Molecular Formula

C8H10OS2

Molecular Weight

186.3 g/mol

IUPAC Name

[(R)-methylsulfanylmethylsulfinyl]benzene

InChI

InChI=1S/C8H10OS2/c1-10-7-11(9)8-5-3-2-4-6-8/h2-6H,7H2,1H3/t11-/m0/s1

InChI Key

NRNZRQYQJQUCHA-NSHDSACASA-N

Isomeric SMILES

CSC[S@](=O)C1=CC=CC=C1

Canonical SMILES

CSCS(=O)C1=CC=CC=C1

Origin of Product

United States

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